molecular formula C19H20BrNO4 B12835415 Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B12835415
M. Wt: 406.3 g/mol
InChI Key: GVWVWVAVGGKGKC-UHFFFAOYSA-N
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Description

Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C19H22BrNO4 and a molecular weight of 408.295 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The process generally includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding pyridine derivatives.

    Reduction: Reduced dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition reduces the contraction of cardiac and smooth muscle, thereby lowering blood pressure and heart rate . The compound interacts with the voltage-gated calcium channels, specifically binding to the α1 subunit, which is crucial for channel function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to the presence of the bromine atom at the ortho position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a calcium channel blocker .

Properties

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

diethyl 4-(2-bromophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H20BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10H,5-6H2,1-4H3

InChI Key

GVWVWVAVGGKGKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2Br)C(=O)OCC)C)C

Origin of Product

United States

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